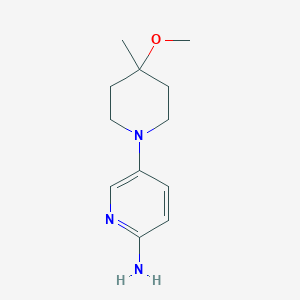

![molecular formula C22H17ClN2O2 B2524011 1-(4-chlorobenzyl)-3-[(4-methoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one CAS No. 478031-80-0](/img/structure/B2524011.png)

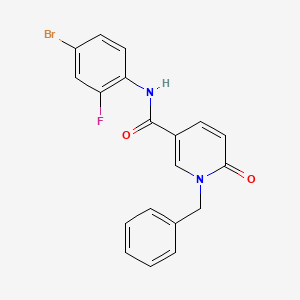

1-(4-chlorobenzyl)-3-[(4-methoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Chlorobenzyl)-3-[(4-methoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one, commonly referred to as CBMPI, is an indole compound that is widely used in scientific research. It has been studied for its potential applications in drug design, biochemical and physiological effects, and laboratory experiments.

Aplicaciones Científicas De Investigación

Antimicrobial Applications

Isatin derivatives, such as the one , have been investigated for their antimicrobial properties. A study by Khalid, Sumrra, and Chohan (2020) synthesized a series of isatin-derived ligands which, when complexed with metals like Co(II), Ni(II), Cu(II), and Zn(II), exhibited significant antibacterial and antifungal activities. This suggests that compounds related to "1-(4-chlorobenzyl)-3-[(4-methoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one" could potentially be applied as antimicrobial agents (Khalid, Sumrra, & Chohan, 2020).

Synthesis and Chemical Transformation

Research by Kouznetsov, Forero, and Torres (2008) explored the synthesis of novel spiro dihydroquinoline-oxindoles via Povarov reaction, highlighting the versatility of isatin derivatives in forming complex and biologically active structures. Such methodologies could be relevant to synthesizing or modifying compounds like the one specified, potentially leading to new materials with unique properties (Kouznetsov, Forero, & Torres, 2008).

Liquid Crystalline Properties

Thaker et al. (2012) conducted studies on Schiff base-ester linkage involving disubstituted naphthalene ring systems, which exhibited liquid crystalline properties. This suggests that structurally complex isatin derivatives might also show such mesomorphic behavior, opening avenues for their application in materials science, especially in the development of liquid crystal displays or optical devices (Thaker et al., 2012).

Catalytic and Synthetic Applications

A study by Katayev and Kündig (2012) demonstrated the palladium-catalyzed intramolecular α-arylation of an amide, resulting in a 3-aryl-3-benzyloxindole with antitumor activity. This showcases the potential of using isatin-based compounds in catalytic synthesis, leading to products with significant biological activities (Katayev & Kündig, 2012).

Mecanismo De Acción

Target of action

The compound contains an indole nucleus, which is a common structure in many bioactive compounds . Compounds with an indole nucleus often interact with a variety of biological targets, including enzymes, receptors, and ion channels .

Biochemical pathways

Indole derivatives can affect various biochemical pathways depending on their specific targets . For example, if the compound targets a receptor involved in a signaling pathway, it could alter the signal transduction within that pathway.

Action environment

Environmental factors, such as pH, can influence the action, efficacy, and stability of a compound . For example, the photophysical properties of some compounds can change in different pH environments .

Propiedades

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)iminoindol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2O2/c1-27-18-12-10-17(11-13-18)24-21-19-4-2-3-5-20(19)25(22(21)26)14-15-6-8-16(23)9-7-15/h2-13H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPULHISVBUUDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-methylisoxazol-3-yl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2523931.png)

![4-(2-chloro-6-fluorobenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)

![3-Methyl-5-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2523938.png)

![7-[(2-Chlorophenyl)methyl]-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione](/img/structure/B2523939.png)

![N-(3-ethynylphenyl)-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}acetamide](/img/structure/B2523945.png)

![methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B2523947.png)